
(5-Bromoquinazolin-8-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromoquinazolin-8-il)metanamina clorhidrato: es un compuesto químico con la fórmula molecular C9H9BrClN3 Es un derivado de la quinazolina, un compuesto bicíclico que consiste en anillos de benceno y pirimidina fusionados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (5-Bromoquinazolin-8-il)metanamina clorhidrato generalmente implica la bromación de derivados de quinazolina seguida de la introducción de un grupo metanamina. Un método común incluye:
Bromación: Comenzando con la quinazolina, la bromación se lleva a cabo utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un catalizador.
Aminación: La quinazolina bromada se hace reaccionar luego con metanamina en condiciones controladas para introducir el grupo metanamina.
Formación de Clorhidrato: El paso final implica convertir la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de Producción Industrial: La producción industrial de (5-Bromoquinazolin-8-il)metanamina clorhidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, y a menudo involucra reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos.
Oxidación y Reducción: Puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de nitrógeno en el anillo de quinazolina.
Reacciones de Condensación: El grupo metanamina puede reaccionar con compuestos carbonílicos para formar iminas u otros productos de condensación.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como la azida de sodio o los tioles se pueden utilizar en condiciones suaves.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos Principales:
Productos de Sustitución: Dependiendo del nucleófilo, varias quinazolinas sustituidas.
Productos de Oxidación: N-óxidos de quinazolina.
Productos de Reducción: Derivados de quinazolina reducidos.
Aplicaciones Científicas De Investigación
Química:
Bloque de Construcción: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Catálisis: Actúa como ligando en reacciones catalíticas.
Biología y Medicina:
Investigación Farmacológica: Investigado por su potencial como farmacóforo en el diseño de fármacos, particularmente en la orientación de quinasas y otras enzimas.
Agentes Antimicrobianos: Estudiado por sus propiedades antimicrobianas.
Industria:
Ciencia de los Materiales: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5-Bromoquinazolin-8-il)metanamina clorhidrato en sistemas biológicos implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos bromo y metanamina juegan un papel crucial en la unión a los sitios activos, influyendo en la eficacia y especificidad del compuesto. El núcleo de quinazolina puede interactuar con varias vías, potencialmente inhibiendo o activando procesos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares:
- (5-Cloroquinazolin-8-il)metanamina clorhidrato
- (5-Fluoroquinazolin-8-il)metanamina clorhidrato
- (5-Yodoquinazolin-8-il)metanamina clorhidrato
Comparación:
- Unicidad: La presencia del átomo de bromo en (5-Bromoquinazolin-8-il)metanamina clorhidrato imparte reactividad y propiedades de unión únicas en comparación con sus análogos cloro, fluoro y yodo.
- Reactividad: El bromo es más reactivo que el cloro y el flúor, pero menos reactivo que el yodo, lo que lo convierte en una opción equilibrada para diversas aplicaciones sintéticas.
- Actividad Biológica: La actividad biológica puede variar significativamente con el sustituyente halógeno, influyendo en la farmacocinética y farmacodinamia del compuesto.
Propiedades
Fórmula molecular |
C9H9BrClN3 |
|---|---|
Peso molecular |
274.54 g/mol |
Nombre IUPAC |
(5-bromoquinazolin-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H |
Clave InChI |
MEEBDJUQVOSRRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NC=NC2=C1CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)
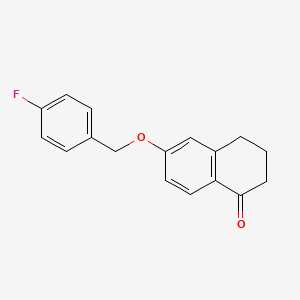

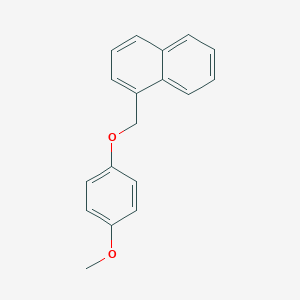

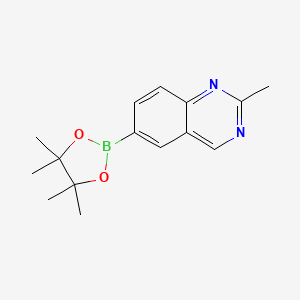
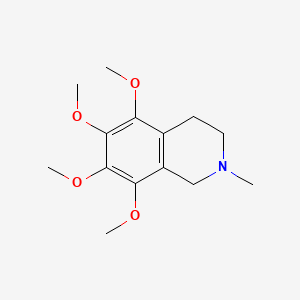

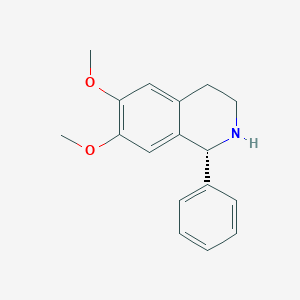
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)




